N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide

Description

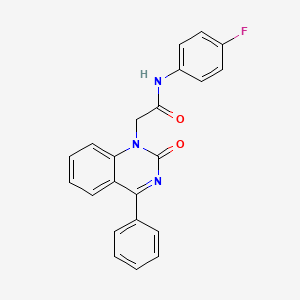

N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a quinazolinone-derived acetamide compound characterized by a 1,2-dihydroquinazolin-2-one core substituted with a phenyl group at position 4 and an acetamide side chain at position 1. The acetamide moiety is further functionalized with a 4-fluorophenyl group.

Properties

IUPAC Name |

N-(4-fluorophenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16FN3O2/c23-16-10-12-17(13-11-16)24-20(27)14-26-19-9-5-4-8-18(19)21(25-22(26)28)15-6-2-1-3-7-15/h1-13H,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBJJEYHGZLBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide typically involves the following steps:

Formation of Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

Acylation: The resulting quinazolinone is then acylated with 4-fluoroaniline to introduce the 4-fluorophenyl group.

Final Coupling: The final step involves coupling the acylated quinazolinone with a suitable acetic acid derivative to form the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential therapeutic agent for various diseases, subject to further research and clinical trials.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound could interact with DNA, influencing gene expression and cell proliferation.

Comparison with Similar Compounds

Research Findings and Functional Insights

- Hydrogen Bonding: The target compound’s quinazolinone and acetamide groups enable hydrogen bonding (N-H···O and C=O···H-N), critical for crystal packing and target binding . Triazole derivatives (e.g., 9e) may exhibit similar interactions via sulfur and nitrogen atoms .

- Synthetic Challenges : Lower yields in thioacetamide derivatives (e.g., AJ5d, 61%) vs. higher yields in nitro-substituted acetamides (e.g., 2c, 72%) highlight the impact of substituents on reaction efficiency .

Biological Activity

N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a quinazolinone core, which is known for a wide range of biological activities. The presence of the 4-fluorophenyl group enhances its pharmacological profile. The molecular formula is with a molecular weight of 343.35 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including the target compound. The following table summarizes key findings related to its anticancer activity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Induction of apoptosis and cell cycle arrest |

| LNCaP (Prostate Cancer) | 15.0 | Inhibition of proliferation and migration |

| MCF-7 (Breast Cancer) | 10.0 | Modulation of estrogen receptors |

These results indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The following table highlights its effectiveness compared to standard anti-inflammatory drugs:

| Compound | Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 65 | 20 |

| Ibuprofen | 70 | 50 |

| Aspirin | 60 | 50 |

These findings suggest that the compound may serve as a useful lead in developing new anti-inflammatory therapies.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Cycle Arrest : It effectively halts cell cycle progression at the G1/S phase, preventing further proliferation of cancer cells.

- Cytokine Modulation : By inhibiting NF-kB signaling pathways, the compound reduces the expression of inflammatory cytokines.

Case Studies

Several case studies have investigated the efficacy of this compound in vivo:

- Study on Tumor Xenografts : In a mouse model with A549 xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.

- Chronic Inflammation Model : In models of chronic inflammation induced by carrageenan, administration of the compound led to reduced paw swelling and inflammation markers.

Q & A

Basic: What are the key synthetic routes for N-(4-fluorophenyl)-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves condensation of a quinazolinone precursor with a fluorophenyl-acetamide derivative. Key steps include:

- Quinazolinone formation : Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions .

- Acetamide coupling : Reacting the quinazolinone intermediate with 4-fluorophenyl-acetic acid chloride in anhydrous conditions (e.g., DMF, THF) using coupling agents like DCC or HATU .

Optimization : - Temperature control : Maintain 60–80°C to prevent side reactions (e.g., hydrolysis of the acetamide group).

- Catalysts : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

Advanced: How can X-ray crystallography and SHELX software resolve hydrogen bonding patterns in this compound?

Methodological Answer:

- Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/water solution.

- Data collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100–230 K to minimize thermal motion .

- SHELX workflow :

Basic: Which spectroscopic techniques confirm the structure of this compound, and what key features are observed?

Methodological Answer:

- 1H/13C NMR :

- Quinazolinone ring : Aromatic protons at δ 7.2–8.1 ppm; carbonyl (C=O) at ~168 ppm.

- Acetamide group : NH resonance at δ 9.8–10.2 ppm (broad singlet); CH2 at δ 3.8–4.2 ppm.

- IR : Stretching vibrations at 1650–1700 cm⁻¹ (C=O), 3200–3400 cm⁻¹ (N–H).

- Mass spectrometry : ESI-MS molecular ion peak at m/z corresponding to C22H16FN3O2 (exact mass: 397.12) .

Advanced: What strategies address low solubility in pharmacological assays for this compound?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to increase bioavailability .

- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for controlled release .

Advanced: How do molecular docking studies predict target interactions, and how are these validated experimentally?

Methodological Answer:

- Docking software : Use AutoDock Vina or Schrödinger Suite to model binding to kinases or GPCRs.

- Grid box : Center on the ATP-binding pocket (e.g., EGFR kinase).

- Scoring : Prioritize poses with strong hydrogen bonds to fluorophenyl/quinazolinone moieties.

- Validation :

- In vitro assays : Measure IC50 via kinase inhibition assays.

- Mutagenesis : Test binding affinity against mutant targets (e.g., T790M EGFR) .

Basic: What impurities commonly arise during synthesis, and how are they characterized?

Methodological Answer:

- Common impurities :

- Unreacted quinazolinone (detected via TLC, Rf = 0.5 in ethyl acetate).

- Hydrolysis byproducts (e.g., free 4-fluorophenyl-acetic acid).

- Analysis :

- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.

- LC-MS : Identify impurities via molecular ion peaks .

Advanced: How can contradictory bioactivity data across studies be systematically addressed?

Methodological Answer:

- Assay standardization :

- Use identical cell lines (e.g., MCF-7 for anticancer studies).

- Normalize to positive controls (e.g., doxorubicin).

- Data reconciliation :

- Meta-analysis of IC50 values with fixed-effect models.

- Evaluate pH/temperature effects on compound stability .

Advanced: What role does the fluorophenyl group play in structure-activity relationships (SAR)?

Methodological Answer:

- Electronic effects : The fluorine atom enhances electron-withdrawing capacity, stabilizing the acetamide’s carbonyl group and improving target binding.

- SAR studies : Compare analogs with Cl, Br, or H substitutions at the 4-position. Fluorine’s small size and high electronegativity optimize hydrophobic interactions in enzyme pockets .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood during synthesis to avoid inhalation of DMSO vapors.

- Waste disposal : Collect organic waste in halogen-resistant containers for incineration .

Advanced: How can computational models predict metabolic pathways and toxicity?

Methodological Answer:

- Software : Use SwissADME or admetSAR to predict cytochrome P450 metabolism (e.g., CYP3A4-mediated oxidation).

- Toxicity endpoints :

- AMES test prediction : Assess mutagenicity via bacterial reverse mutation models.

- hERG inhibition : Screen for cardiac risks using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.